molecular formula C12H9FN2O2 B1679684 PF-06840003 CAS No. 198474-05-4

PF-06840003

カタログ番号: B1679684
CAS番号: 198474-05-4
分子量: 232.21 g/mol
InChIキー: MXKLDYKORJEOPR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PF-06840003は、インドールアミン2,3-ジオキシゲナーゼ1(IDO1)の選択的阻害剤であり、トリプトファンをキヌレニンに分解する酵素です。 この化合物は、IDO1の免疫抑制効果を阻害することにより、免疫応答を調節する能力があるため、がん免疫療法において大きな可能性を示しています。 .

準備方法

合成経路と反応条件

PF-06840003は、コア構造の形成とそれに続く官能基の修飾を含む一連の化学反応により合成されます。

工業生産方法

This compoundの工業生産には、高収率と高純度を確保するために最適化された反応条件を使用した大規模合成が含まれます。 このプロセスには、最終製品の一貫性と有効性を維持するための厳格な品質管理対策が含まれています .

化学反応の分析

反応の種類

PF-06840003は、次のようなさまざまな化学反応を受けます。

一般的な試薬と条件

主要な生成物

これらの反応から生成される主要な生成物には、官能基が修飾されたthis compoundのさまざまな誘導体が含まれ、これらの誘導体は生物活性についてさらに研究することができます。 .

科学研究の応用

This compoundは、次のような幅広い科学研究の応用があります。

    化学: IDO1の阻害とトリプトファン代謝への影響を研究するためのツール化合物として使用されます。

    生物学: 免疫応答を調節する役割と免疫関連疾患の治療における可能性について調査されています。

    医学: 特に免疫チェックポイント阻害剤との併用で、がん免疫療法における治療薬として検討されています。

    産業: IDO1経路を標的とする新規薬剤の開発に使用されています。 .

科学的研究の応用

PF-06840003 is a highly selective and active indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor that has demonstrated promising effects in cancer treatment and potential benefits in neurological disorders . IDO1, produced by cancer or immune cells, affects tryptophan catabolism, leading to the production of immunosuppressive metabolites like kynurenine, which inhibits T cell proliferation, induces T cell anergy and apoptosis, and promotes regulatory T cell and MDSC activity. Because IDO1 is involved in malignant glioma immunosuppression and plays a key role in acquired resistance to PD-1/PD-L1 or CTLA-4 inhibition, combining it with IDO1 inhibition can lead to more efficacious antitumor immunity .

Scientific Research Applications

Cancer Treatment:

  • Malignant Glioma: A Phase 1 study has shown that this compound is generally well-tolerated and has a durable clinical benefit in a subset of patients with recurrent malignant glioma . In this study, disease control occurred in eight patients (47%), and the mean duration of stable disease was 32.1 weeks . Some patients even continued this compound on compassionate use after discontinuing the study .
  • Combination Therapies: Preclinical studies in the GL261 murine glioma model indicate that this compound has a synergistic effect when combined with PD-1/PD-L1 blockade, CTLA-4 inhibition, radiation therapy, and temozolomide . this compound reduced intratumoral kynurenine levels by over 80% and inhibited tumor growth both as a monotherapy and in combination with antibodies blocking the immune checkpoint ligand PD-L1 in mice carrying syngeneic tumor grafts .
    *IDO1 inhibition combined with anti–PD-L1 therapy provides additional mechanistic rationale for combining PD-(L)1 blockade with IDO1 inhibition in cancer immunotherapies .

Neurological Disorders:

  • Fluid Percussion Injury (FPI): Research suggests that this compound may also prove beneficial in treating neurological disorders by limiting IDO1 activity in response to traumatic brain injury (TBI), potentially improving outcomes .

Pharmacokinetics and Pharmacodynamics:

  • Clinical Trials: An ongoing multi-center clinical trial aims to assess the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in malignant glioma . The trial confirms CNS penetration and verifies the drug's effectiveness in combination with other therapies .
  • PK and PD Data: Following this compound dosing, the median time to maximum plasma concentration for the active enantiomer PF-06840002 was 1.5-3.0 hours, with a mean elimination half-life of 2 to 4 hours. The CSF-to-plasma ratio for PF-06840002 was 1.00 . At 500 mg BID, the maximum mean percentage inhibition of 13C10 kynurenine vs. endogenous kynurenine was 75% vs. 24% .
  • Dose Escalation: Clinical trials have used sequential cohorts receiving pre-specified this compound doses, such as 125 mg and 250 mg once daily, and 250 mg, 500 mg, 750 mg, and 1000 mg twice daily. Dose escalation follows a modified Toxicity Probability Interval method, targeting a DLT rate of 27.5% and an acceptable DLT interval of 22.5 to 32.5% .

Data Table:

PropertyDescription
Mechanism of ActionHighly selective IDO1 inhibitor, reduces kynurenine levels
Half-Life (Rats/Mice)16-19 hours
Brain Exposure (Rats)Good brain exposure; half-life of ~3.5 hours
EC50 (hIDO)0.5 μM (~120 ng/mL)
Kynurenine Reduction (Mice)>80% reduction in intratumoral kynurenine levels
CSF-to-Plasma Ratio1.00 (PF-06840002)
TolerabilityGenerally well-tolerated up to 500 mg BID
Clinical BenefitEvidence of pharmacodynamic effect and durable clinical benefit in a subset of patients with recurrent malignant glioma

作用機序

PF-06840003は、トリプトファンをキヌレニンに分解する酵素であるIDO1の活性を選択的に阻害することでその効果を発揮します。IDO1を阻害することで、this compoundは免疫抑制性代謝物の形成を防ぎ、免疫監視を回復し、腫瘍細胞を標的化して排除する身体の能力を高めます。 この化合物はIDO1の活性部位に結合し、その酵素活性を阻害し、腫瘍微小環境におけるキヌレニンのレベルを低下させます。 .

類似の化合物との比較

類似の化合物

This compoundの独自性

This compoundは、IDO1阻害剤として高い選択性と効力を持ち、その独自性を備えています。前臨床モデルで顕著な有効性を示し、経口バイオアベイラビリティが良好で、血脳関門を通過する能力など、良好な薬物動態特性を備えています。 これらの特徴により、this compoundはがん免疫療法におけるさらなる開発のための有望な候補となっています。 .

類似化合物との比較

Similar Compounds

Uniqueness of PF-06840003

This compound is unique due to its high selectivity and potency as an IDO1 inhibitor. It has demonstrated significant efficacy in preclinical models and has favorable pharmacokinetic properties, including good oral bioavailability and the ability to penetrate the blood-brain barrier. These characteristics make this compound a promising candidate for further development in cancer immunotherapy .

生物活性

PF-06840003 is a highly selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in the immunosuppressive tumor microenvironment, particularly in malignant gliomas. This article provides a detailed overview of the biological activity of this compound, including its pharmacodynamics, clinical efficacy, and potential applications in cancer treatment.

This compound inhibits IDO1, which catalyzes the first step in tryptophan catabolism into kynurenine. By inhibiting this pathway, this compound reduces the production of immunosuppressive metabolites that contribute to T cell anergy and apoptosis, thereby enhancing anti-tumor immunity. This makes it particularly relevant in treating malignancies like glioblastoma, where IDO1 expression is associated with poor prognosis and resistance to conventional therapies .

Key Pharmacokinetic Parameters

  • Half-life : Approximately 2 to 4 hours in humans; longer in animal models (16-19 hours in rats) .
  • CNS Penetration : High central nervous system (CNS) penetration indicated by a cerebrospinal fluid (CSF) to plasma ratio of 1.00 .
  • Dosing Regimen : Administered orally with various dosing schedules evaluated during clinical trials (125 mg to 500 mg twice daily) .

Pharmacodynamic Effects

In clinical studies, this compound demonstrated significant inhibition of kynurenine production. At a dose of 500 mg twice daily, the mean percentage inhibition of kynurenine was reported as 75% compared to endogenous levels . This pharmacodynamic effect correlates with clinical outcomes, including disease control rates.

Phase 1 Clinical Trial Findings

A phase 1 study evaluated the safety and efficacy of this compound in patients with recurrent malignant glioma. Key findings include:

  • Patient Demographics : A total of 17 patients were enrolled across four dosing cohorts .
  • Adverse Events : Serious adverse events were reported in four patients, with one case of grade 4 liver enzyme elevation considered treatment-related .
  • Disease Control : Disease control was achieved in 47% of patients, with a mean duration of stable disease lasting approximately 32.1 weeks .
Dose (mg BID)Number of PatientsSerious Adverse EventsDisease Control Rate (%)Mean Duration of Stable Disease (weeks)
12520--
25070--
500814732.1

Case Studies and Preclinical Models

Preclinical studies have shown that this compound not only inhibits tumor growth but also enhances the efficacy of other therapeutic modalities such as PD-1/PD-L1 blockade and radiation therapy. For instance, in murine models of glioma (GL261), combining this compound with immune checkpoint inhibitors resulted in synergistic anti-tumor effects .

特性

IUPAC Name

3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2/c13-6-1-2-10-7(3-6)9(5-14-10)8-4-11(16)15-12(8)17/h1-3,5,8,14H,4H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKLDYKORJEOPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)C2=CNC3=C2C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630149
Record name 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198474-05-4
Record name PF-06840003
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198474054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-06840003
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K1FUI0T2C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-06840003
Reactant of Route 2
PF-06840003
Reactant of Route 3
PF-06840003
Reactant of Route 4
PF-06840003
Reactant of Route 5
PF-06840003
Reactant of Route 6
PF-06840003

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。